N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-7-8-12(16)9-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRSYTYDIXJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 5-chloro-2-methylaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Biological Activity
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a glycine backbone substituted with a 5-chloro-2-methylphenyl group and a phenylsulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 335.81 g/mol. The presence of the chlorine atom enhances its biological activity due to increased electronegativity, which can influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential therapeutic effects.
- Receptor Modulation : It may also modulate receptor activity by altering signaling pathways through binding to receptor sites.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
- Antitumor Properties : Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings are summarized in the following table:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in vitro. | Enzyme assays using human recombinant COX enzymes. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. | Disk diffusion method for antimicrobial susceptibility testing. |
| Study 3 | Exhibited cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 20 µM. | MTT assay for cell viability assessment. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
